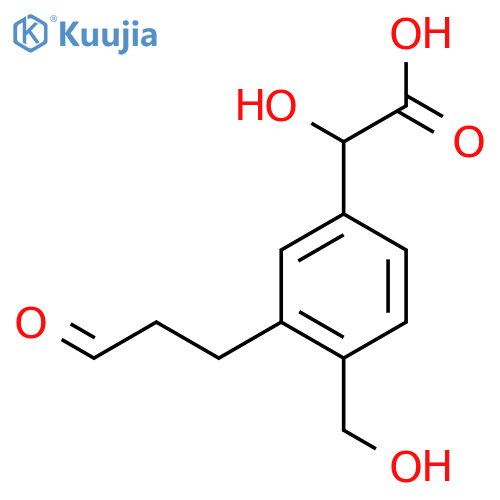Cas no 1806566-50-6 (4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid)

1806566-50-6 structure
商品名:4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid
CAS番号:1806566-50-6
MF:C12H14O5
メガワット:238.236564159393
CID:4940946
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid
-
- インチ: 1S/C12H14O5/c13-5-1-2-8-6-9(11(15)12(16)17)3-4-10(8)7-14/h3-6,11,14-15H,1-2,7H2,(H,16,17)
- InChIKey: HEUYWGLHSQMYRI-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1C=CC(CO)=C(C=1)CCC=O
計算された属性
- せいみつぶんしりょう: 238.084
- どういたいしつりょう: 238.084
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 94.8
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025876-1g |
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid |
1806566-50-6 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
| Alichem | A015025876-250mg |
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid |
1806566-50-6 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015025876-500mg |
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid |
1806566-50-6 | 97% | 500mg |
863.90 USD | 2021-06-18 |
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
1806566-50-6 (4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid) 関連製品
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量